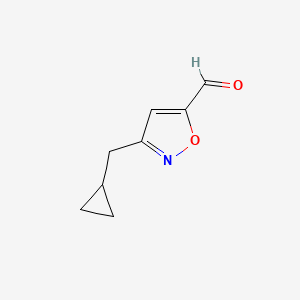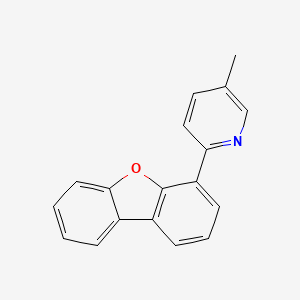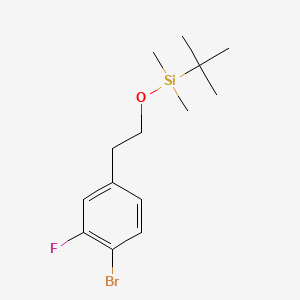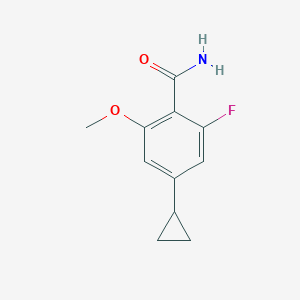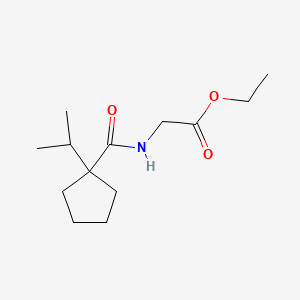![molecular formula C7H6N4OS B13929001 6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol](/img/structure/B13929001.png)
6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiazolo[2,3-f]purine family, known for its diverse biological activities, including antidiabetic, antifungal, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- typically involves the reaction of 1,3-dimethyl-6-chloromethylthiazolo[2,3-f]-purin-2,4-(1H,3H)-dione with cyclohexylamine or imidazole in ethanol . This reaction yields 6-substituted 1,3-dimethylthiazolo[2,3-f]purin-2,4-(1H,3H)-diones . The reaction conditions are generally mild, involving room temperature and atmospheric pressure.
Industrial Production Methods
While specific industrial production methods for THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolo[2,3-f]purine derivatives .
科学研究应用
THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antidiabetic, antifungal, and anticancer activities.
作用机制
The mechanism of action of THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dipeptidyl peptidase-4, an enzyme involved in glucose metabolism . This inhibition can lead to improved glycemic control, making it a potential candidate for antidiabetic therapy .
相似化合物的比较
Similar Compounds
Dihydrothiazolo[2,3-f]purine: Another member of the thiazolo[2,3-f]purine family with similar biological activities.
Thietan-3-ylpurine: Known for its antidiabetic properties.
2-Hydroxypropylthio-purine: Exhibits antifungal and anticancer activities.
Uniqueness
THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- stands out due to its unique structural features and diverse biological activities.
属性
分子式 |
C7H6N4OS |
|---|---|
分子量 |
194.22 g/mol |
IUPAC 名称 |
7,8-dihydro-2H-purino[8,7-b][1,3]thiazol-1-one |
InChI |
InChI=1S/C7H6N4OS/c12-6-4-5(8-3-9-6)10-7-11(4)1-2-13-7/h3H,1-2H2,(H,8,9,12) |
InChI 键 |
BZQHKDFKNSRSQW-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=NC3=C(N21)C(=O)NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-methylpyrazolo[4,3-b]pyridine](/img/structure/B13928922.png)
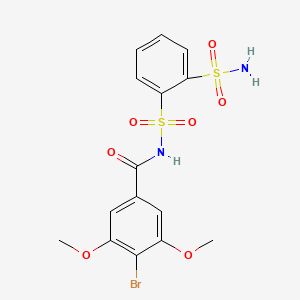

![2-(1,3-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13928937.png)

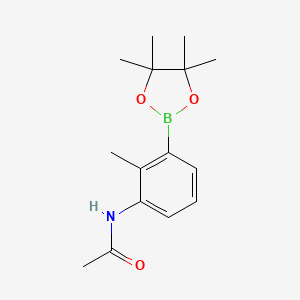
![Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate](/img/structure/B13928953.png)
